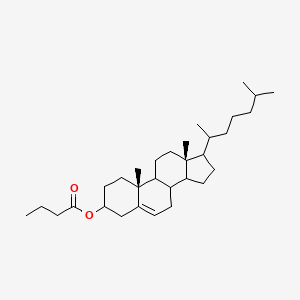
Butyric Acid Cholesterol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesteryl n-butyrate can be synthesized through the esterification of cholesterol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of cholesteryl n-butyrate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl n-butyrate undergoes various chemical reactions, including:
Oxidation: Cholesteryl n-butyrate can be oxidized to form cholesteryl butyrate hydroperoxide.
Reduction: Reduction of cholesteryl n-butyrate can yield cholesterol and butyric acid.
Substitution: The ester group in cholesteryl n-butyrate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Cholesteryl butyrate hydroperoxide.
Reduction: Cholesterol and butyric acid.
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Utilized in the formulation of solid lipid nanoparticles for drug delivery systems.
Mécanisme D'action
Cholesteryl n-butyrate exerts its effects through multiple mechanisms:
Anti-cancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Anti-inflammatory Activity: Cholesteryl n-butyrate reduces inflammation by inhibiting the adhesion and migration of polymorphonuclear cells to endothelial cells.
Comparaison Avec Des Composés Similaires
Cholesteryl n-butyrate can be compared with other similar compounds such as:
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid. Cholesteryl acetate is less effective in inhibiting cancer cell proliferation compared to cholesteryl n-butyrate.
Cholesteryl oleate: An ester of cholesterol with oleic acid. Cholesteryl oleate is primarily studied for its role in lipid metabolism and cardiovascular diseases.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl n-butyrate is unique in its ability to inhibit cancer cell proliferation and its potential use in drug delivery systems, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C31H52O2 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22?,24?,25?,26?,27?,28?,30-,31+/m0/s1 |
Clé InChI |
CKDZWMVGDHGMFR-IIPYNTGOSA-N |
SMILES isomérique |
CCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES canonique |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


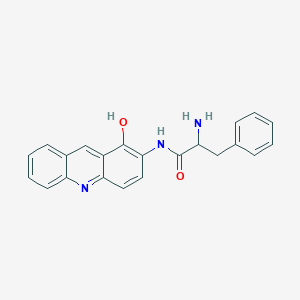
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
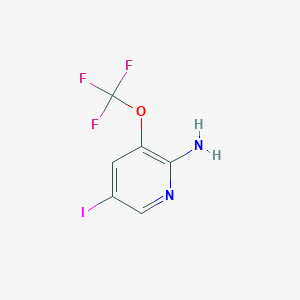
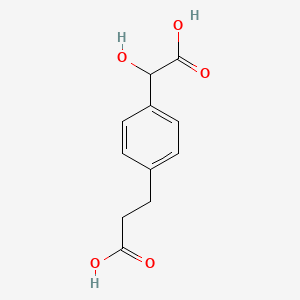
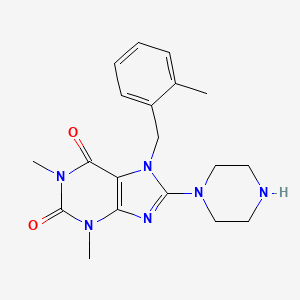
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
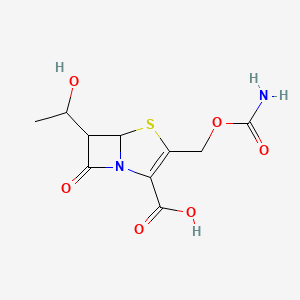
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
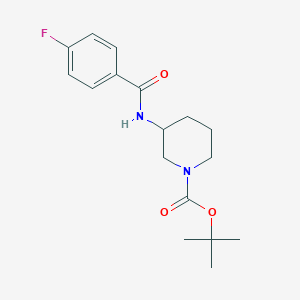
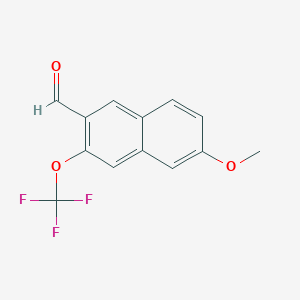
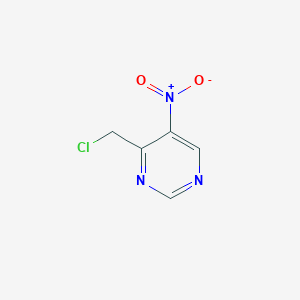
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
